5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H10F3N5 and its molecular weight is 245.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a pyrazole ring, which is a common structural motif in many biologically active molecules. Pyrazole derivatives have been known to interact with various targets such as enzymes, receptors, and ion channels .
Mode of Action
The azido, trifluoromethyl, and cyclopropylmethyl groups in the compound could potentially interact with the target proteins through various non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The exact biochemical pathways affected by this compound are unknown without specific study data. Based on the structural features, it might interfere with the function of target proteins, thereby modulating the associated biochemical pathways .
Pharmacokinetics
The presence of the trifluoromethyl group might enhance the metabolic stability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the biochemical pathways it affects. These effects could range from changes in cellular signaling to modulation of physiological responses .
Action Environment
The efficacy and stability of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules. For example, the azido group might undergo reduction under certain conditions, which could potentially affect the compound’s activity .
Properties
IUPAC Name |
5-(azidomethyl)-1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N5/c10-9(11,12)8-3-7(4-14-16-13)17(15-8)5-6-1-2-6/h3,6H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXHHRKVFGUHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C(F)(F)F)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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